molecular formula C14H12N2O3S3 B2383602 ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate CAS No. 681157-87-9

ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate

Cat. No.: B2383602
CAS No.: 681157-87-9
M. Wt: 352.44
InChI Key: GHQIAXYBGNZVAR-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate is a complex heterocyclic compound It is characterized by the presence of a thiophene ring fused with a thiazole ring, which is further substituted with an ethyl ester group and a thiophene-2-amido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be introduced via a Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Amidation and Esterification: The final steps involve the amidation of the thiophene ring with thiophene-2-amine and the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens, nitrating agents, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Materials Science: It is used in the development of organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic systems.

Comparison with Similar Compounds

Ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate can be compared with other similar compounds such as:

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share structural similarities but differ in their functional groups and reactivity.

    Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine have similar ring structures but different substituents, affecting their chemical and biological properties.

Properties

IUPAC Name

ethyl 6-methyl-2-(thiophene-2-carbonylamino)thieno[2,3-d][1,3]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S3/c1-3-19-13(18)10-7(2)9-12(21-10)16-14(22-9)15-11(17)8-5-4-6-20-8/h4-6H,3H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQIAXYBGNZVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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